![molecular formula C10H19ClN2O2 B15363869 tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: is an organic compound often used in various scientific and industrial applications. It belongs to the family of diazabicyclo compounds, characterized by its nitrogen-containing bicyclic structure, which lends unique reactivity and functionality to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride involves several key steps:
Formation of the Bicyclic Skeleton: : Starting from simpler amines and carboxylates, a series of cyclization reactions under controlled conditions (like temperature and pH adjustments) are employed.
tert-Butyl Protection: : This is achieved by reacting tert-butyl derivatives with the intermediate products to introduce the tert-butyl group.
Hydrochloride Formation:
Industrial Production Methods
Industrial-scale production generally mirrors laboratory synthesis but emphasizes optimization for efficiency and yield. Key components include:
Automation of Cyclization Steps: : Using reactors that maintain precise conditions.
tert-Butylation in Large Vessels: : To accommodate the scale of production.
Purification and Crystallization: : Ensuring high purity levels suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: undergoes several reaction types:
Oxidation: : Typically mild, involving reagents like hydrogen peroxide.
Reduction: : Often using reagents like sodium borohydride.
Substitution: : With halogenating agents, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride in methanol.
Substitution: : Halogenation with phosphorus pentachloride.
Major Products
Oxidation Products: : Formed via removal or addition of oxygen-containing functional groups.
Reduction Products: : Often simpler amines or alcohols.
Substitution Products: : Various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: is widely used in:
Chemistry: : As a ligand in organometallic reactions.
Biology: : Studied for potential enzyme inhibition properties.
Medicine: : Investigated as a precursor in synthesizing pharmaceuticals.
Industry: : Used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The compound exerts its effects through:
Molecular Targets: : Often targets enzymes or receptors due to its bicyclic structure.
Pathways Involved: : Alters pathways by binding to active sites, modifying the activity of proteins or enzymes involved in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Comparing tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride with similar diazabicyclo compounds:
Uniqueness: : Its tert-butyl and hydrochloride groups offer unique stability and reactivity.
Similar Compounds: : Other diazabicycloheptane derivatives like 1,4-diazabicyclo[2.2.2]octane exhibit different reactivity and stability profiles.
This compound stands out due to its versatile reactivity, making it a valuable tool in various scientific and industrial fields
Eigenschaften
Molekularformel |
C10H19ClN2O2 |
|---|---|
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8-;/m0./s1 |
InChI-Schlüssel |
KMKIRPQCTFXVAD-WSZWBAFRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CN2.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2C1CN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


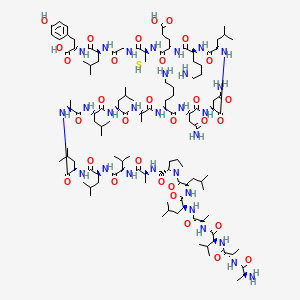
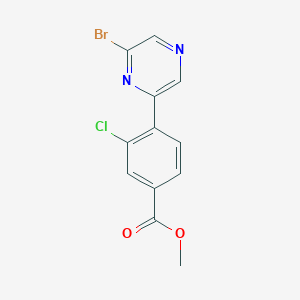
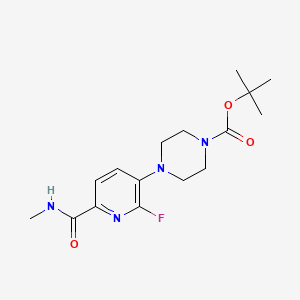

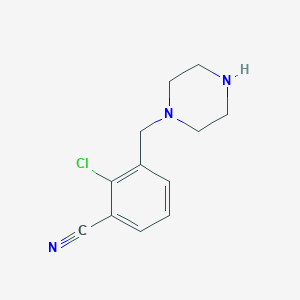
![(2-Hydroxyethyl)-[2-hydroxy-2-(4-nitro-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15363813.png)
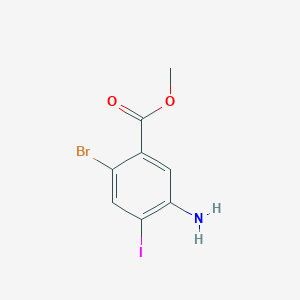
![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)

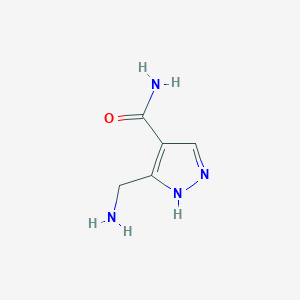
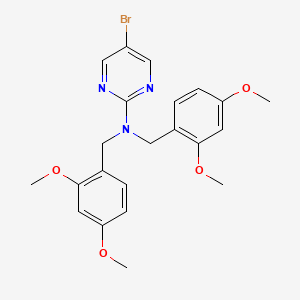
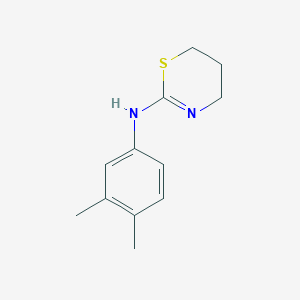

![1,7-Dichloropyrido[3,4-D]pyridazine](/img/structure/B15363872.png)
